molecular formula C12H18ClNOS B1377288 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride CAS No. 1384428-79-8

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride

Cat. No.: B1377288
CAS No.: 1384428-79-8
M. Wt: 259.8 g/mol
InChI Key: VLBDSFLOXNHQMG-UHFFFAOYSA-N
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Description

2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride is a useful research compound. Its molecular formula is C12H18ClNOS and its molecular weight is 259.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structurally Diverse Libraries Generation

G. Roman (2013) discussed the use of a related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, in alkylation and ring closure reactions to generate a wide array of compounds, including dithiocarbamates, thioethers, and various heterocyclic derivatives (Roman, 2013).

Crystal Structure Elucidation

S. A. Silva et al. (2014) reported on the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative, providing insights into the crystalline forms of such compounds (Silva, Masciocchi, & Cuin, 2014).

Optical Properties Study

Vladimír Lukes et al. (2003) explored the syntheses, spectral measurements, and AM1 geometries of thiophenic ethane-1,2-diones, providing insights into their optical properties, which could have implications for materials science and sensor development (Lukes et al., 2003).

Magnetic Properties Investigation

J. Song et al. (2014) synthesized one-dimensional chain compounds with manganese(III) bridged by azides, revealing antiferromagnetic interactions and potential applications in magnetic materials (Song et al., 2014).

Nucleophile-Induced Rearrangement Studies

Nikita I Efimenko et al. (2021) described how 2H-Azirine-2-carbonyl azides rearrange into derivatives of 2-(1H-tetrazol-1-yl)acetic acid when interacting with O- and S-nucleophiles, a reaction mechanism that could be useful in synthetic organic chemistry (Efimenko et al., 2021).

Antiproliferative Activities Assessment

B. Haridevamuthu et al. (2023) speculated on the antiproliferative activity of hydroxyl-containing benzo[b]thiophene analogs against cancer cells, suggesting potential applications in cancer research (Haridevamuthu et al., 2023).

Properties

IUPAC Name

2-(azepan-2-yl)-1-thiophen-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10;/h4,6,8,10,13H,1-3,5,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBDSFLOXNHQMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC(=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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